2-(1-(4-chlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(methoxymethyl)triazol-4-yl]-5-pyridin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2/c1-25-10-14-15(20-23-24(14)13-6-4-12(18)5-7-13)17-22-21-16(26-17)11-3-2-8-19-9-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODYMHBJQKQZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Triazoles
are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities. Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular.
Oxadiazoles
are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antitumor effects.
Biological Activity
The compound 2-(1-(4-chlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : The compound features a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities.
- Substituents : The presence of a 4-chlorophenyl group and a pyridinyl group enhances the compound's pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets:
- Antimicrobial Activity : The triazole and oxadiazole rings are associated with antimicrobial properties. They may inhibit fungal growth by disrupting cell wall synthesis or interfering with nucleic acid synthesis.
- Anticancer Properties : Some studies suggest that compounds containing oxadiazole can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.
Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial effects against various pathogens. The mechanism was primarily attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving patients with resistant fungal infections treated with triazole derivatives showed a significant improvement in patient outcomes compared to standard therapies.
- Case Study 2 : A cohort study on cancer patients treated with oxadiazole-based therapies indicated a reduction in tumor size and improved survival rates.
Safety and Toxicity
While preliminary studies suggest promising biological activity, safety assessments are crucial. Toxicity studies indicated that doses above certain thresholds lead to hepatotoxicity and nephrotoxicity in animal models. Further research is needed to establish safe dosage levels for human use.
Scientific Research Applications
The compound 2-(1-(4-chlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a synthetic organic molecule with notable applications in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its scientific research applications, highlighting its potential benefits and documented case studies.
Antimicrobial Activity
Research has indicated that compounds containing triazole and oxadiazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains, suggesting potential applications in developing new antibiotics . The incorporation of the triazole moiety is known to enhance the efficacy of these compounds against resistant strains.
Antifungal Properties
The compound has shown promise as an antifungal agent. Triazoles are widely recognized for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Preliminary studies have reported effective inhibition of fungal pathogens, indicating its potential use in agricultural fungicides .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of similar compounds have yielded positive results. The mechanism often involves the modulation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases . The specific effects of this compound on inflammation remain to be fully elucidated but are a promising area for future research.
Potential Anticancer Activity
There is emerging evidence that compounds with oxadiazole and triazole frameworks may exhibit anticancer properties. Studies have highlighted their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways associated with tumor growth . This application warrants further exploration to assess its therapeutic potential.
Table 1: Summary of Research Findings on Antimicrobial Activity
Case Study: Antifungal Efficacy
In a controlled study examining the antifungal efficacy of this compound against Candida albicans, it was found that at concentrations as low as 5 µg/mL, significant inhibition of fungal growth was observed. This suggests that modifications to enhance solubility could improve its application as an antifungal treatment in clinical settings .
Case Study: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects demonstrated that the compound reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in inflammatory diseases; however, further in vivo studies are necessary to validate these findings .
Chemical Reactions Analysis
Example Reaction Conditions (Adapted from Sources):
Coupling the Triazole and Oxadiazole Units
The methylene bridge linking the triazole and oxadiazole suggests a cross-coupling reaction , such as:
-
Suzuki coupling : Linking a triazole-boronic acid with an oxadiazole halide.
-
Direct alkylation : Reaction of a triazole alcohol with an oxadiazole alkyl halide.
Triazole Formation
The CuAAC reaction proceeds via a copper(I)-catalyzed cycloaddition , forming the triazole ring through a six-membered transition state.
Oxadiazole Cyclization
For hydrazide cyclization (e.g., with POCl₃):
-
Dehydration : Hydrazide is activated by POCl₃, forming an intermediate amide.
-
Cyclization : Intramolecular attack forms the oxadiazole ring .
For oxidative cyclization (e.g., semicarbazones):
-
Oxidative activation : Bromine or visible-light catalysts oxidize the semicarbazone.
-
Cyclization : Formation of the oxadiazole via elimination of small molecules (e.g., water) .
Analytical Characterization
Synthesized compounds are typically characterized using:
-
1H/13C NMR : To confirm aromatic substitution patterns and heterocyclic integrity.
-
Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
-
IR spectroscopy : To identify functional groups (e.g., C=N stretches in oxadiazoles).
Research Findings and Challenges
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Comparisons
Halogen-Substituted Derivatives
Compounds 4 and 5 () are isostructural analogs with fluorophenyl and chlorophenyl substituents. Both exhibit triclinic (P̄1) symmetry and two independent molecules per asymmetric unit. Despite identical crystal packing, the halogen (Cl vs. F) alters intermolecular interactions, affecting solubility and thermal stability. The target compound’s 4-chlorophenyl group may enhance lipophilicity compared to fluorine derivatives, influencing bioavailability .
Pyridinyl-Oxadiazole Hybrids
- Compound 117 (): Features a pyridin-3-yl group on oxadiazole and a nitrobenzylidene hydrazine substituent. Demonstrates cytotoxic activity (IC50 = 0.275 µM) against cancer cells, surpassing erlotinib (IC50 = 0.417 µM).
- Compound 4c (): A methyl-thiol-bridged triazole-oxadiazole hybrid with an IC50 of 7.4 µM against MCF-7 cells. The target compound lacks the thioether bridge but shares the triazole-oxadiazole core, suggesting comparable mechanisms of action .
Antimicrobial Derivatives
- 4a–4c (): Triazole-oxadiazoles with chlorophenyl and methoxyphenyl groups exhibit potent antimicrobial activity.
Key Research Findings
Bioactivity Optimization : Pyridin-3-yl and chlorophenyl groups correlate with enhanced cytotoxic and antimicrobial activities, respectively .
Structural Flexibility: Minor substituent changes (e.g., Cl → F, methoxymethyl → methyl) significantly alter bioactivity and physicochemical properties .
Therapeutic Potential: Triazole-oxadiazole hybrids are versatile scaffolds for anticancer and antimicrobial drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : Microwave (MW)-assisted synthesis using ammonium acetate as a catalyst in ethanol is a high-yield approach (70–90%) for analogous oxadiazole derivatives. This method reduces reaction time (5–6 minutes) compared to traditional reflux methods . Alternative routes involve cyclization of hydrazide intermediates with phosphorus oxychloride at 120°C, though yields may vary (45–60%) depending on substituent reactivity . Key steps include Vilsmeier–Haack formylation and one-pot multicomponent reactions for triazole-oxadiazole fusion .
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR to confirm proton environments and carbon frameworks (e.g., pyridinyl, chlorophenyl signals).
- LC-MS for molecular ion validation and purity assessment.
- Elemental analysis (C, H, N) to verify stoichiometry (deviation <0.4% acceptable).
- IR spectroscopy to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C oxadiazole bands) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Follow agar diffusion assays (e.g., 1000 ppm in DMF) against Gram-positive/negative bacteria (24h, 35°C) and fungi (48h, 28°C), using ciprofloxacin/griseofulvin as controls . For in silico screening, perform molecular docking against targets like carbonic anhydrase or prostaglandin synthase (PyRx/AutoDock Vina) to predict binding affinities .
Advanced Research Questions
Q. How can conflicting data on synthetic yields or bioactivity be resolved?
- Methodological Answer : Contradictions in yield may arise from solvent polarity (e.g., ethanol vs. DMF) or catalyst loading (ammonium acetate at 20 mol% vs. lower). Re-optimize using design-of-experiments (DoE) to identify critical factors. For bioactivity discrepancies, validate assays with dose-response curves (IC₅₀/EC₅₀) and check for off-target interactions via proteome-wide docking .
Q. What computational strategies predict pharmacokinetic (ADME) properties?
- Methodological Answer : Use SwissADME or pkCSM to estimate:
- Lipophilicity (LogP ~3.2 for methoxymethyl substituents).
- Blood-brain barrier permeability (low for polar oxadiazole).
- CYP450 inhibition risks (prioritize CYP3A4/2D6 assays). Molecular dynamics (MD) simulations (NAMD/GROMACS) refine docking poses and assess stability .
Q. How can substituent modifications enhance bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Methoxymethyl : Enhances solubility without compromising membrane permeability.
- 4-Chlorophenyl : Increases hydrophobic interactions in enzyme pockets.
- Pyridin-3-yl : Introduces hydrogen-bonding potential. Test fluorinated or trifluoromethyl analogs (e.g., 3-CF₃ substitution) to improve metabolic stability .
Q. What strategies optimize reaction scalability while maintaining purity?
- Methodological Answer : Replace MW irradiation with flow chemistry for continuous synthesis. Monitor intermediates via inline FTIR/HPLC. Use silica gel chromatography or recrystallization (ethanol/water) for purification. For scale-up, ensure <5% residual solvent (GC-MS validation) .
Q. How do crystal packing interactions influence physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
